1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol

Description

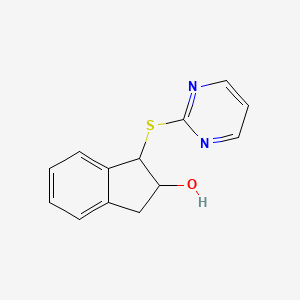

1-(Pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol is a bicyclic organic compound featuring a 2,3-dihydro-1H-inden-2-ol core substituted at the 1-position with a pyrimidin-2-ylsulfanyl group. Its molecular formula is C₁₃H₁₂N₂OS, and it is recognized by synonyms such as 1-pyrimidin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-ol and Oprea1_605651 .

Properties

IUPAC Name |

1-pyrimidin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-11-8-9-4-1-2-5-10(9)12(11)17-13-14-6-3-7-15-13/h1-7,11-12,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDRIZZIYOZLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)SC3=NC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives, which this compound is a part of, often targetprotein kinases . These enzymes play essential roles in controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism.

Biological Activity

1-(Pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol, with the CAS number 478032-63-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H12N2OS

- Molar Mass : 244.31 g/mol

- Structure : The compound features a pyrimidine ring linked to a sulfanyl group and a dihydroindene moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound has been explored in various studies. The methods typically involve multi-step organic reactions that yield the compound in moderate to high purity. Specific synthetic routes may vary based on the desired substituents on the pyrimidine or indene rings.

Analgesic Effects

In vivo studies have demonstrated that compounds with related structures can inhibit mechanical allodynia in pain models. For example, certain pyridinones have shown promising analgesic effects in rat models using capsaicin-induced pain . This suggests that this compound may also possess analgesic properties worth investigating.

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines . The structure–activity relationship (SAR) analyses reveal that modifications to the core structure can enhance or diminish activity against specific cancer types.

Case Studies

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectroscopic Data of Selected Compounds

Q & A

Basic Research Questions

Q. What synthetic protocols are effective for preparing 1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., pyrimidine-2-thiol) react with activated inden-ol derivatives under basic conditions. Purification often involves column chromatography, and yields may be optimized using anhydrous solvents (e.g., DMF or THF) .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using / NMR and IR spectroscopy to confirm functional group transformations .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : and NMR confirm regiochemistry and stereochemistry. For example, diastereotopic protons in the inden-ol moiety appear as distinct signals .

- IR : Detect sulfanyl (C-S) and hydroxyl (O-H) stretches (~2500–2600 cm and ~3200–3600 cm, respectively) .

- Optical Rotation : Enantiomeric purity is assessed via polarimetry (e.g., values) .

Q. What safety precautions are required for handling this compound?

- Methodology : Follow standard lab safety protocols (gloves, goggles, fume hood). Refer to SDS data for hazards: avoid inhalation/ingestion, and store in inert atmospheres (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantiomeric purity and yield?

- Methodology :

- Catalysis : Use chiral catalysts (e.g., Rh-complexes) to control stereochemistry during cyclocarbonylation or nucleophilic substitution .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction rates in one-pot syntheses .

- Workflow : Employ Design of Experiments (DoE) to screen variables (temperature, stoichiometry) and analyze outcomes via HPLC for enantiomeric excess (ee) .

Q. How to resolve and analyze stereoisomers of this compound?

- Methodology :

- Chiral Separation : Use chiral HPLC columns (e.g., amylose-based) or enzymatic resolution techniques .

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves absolute configurations .

- Computational Modeling : Density Functional Theory (DFT) predicts dihedral angles and compares calculated vs. experimental NMR spectra .

Q. How do discrepancies in biological activity data arise between stereoisomers?

- Methodology :

- Bioassays : Test enantiomers against bacterial/fungal strains (e.g., Gram-positive S. aureus) to evaluate antimicrobial activity differences .

- SAR Studies : Correlate stereochemistry with enzyme inhibition (e.g., aggrecanase) using molecular docking and IC measurements .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to distinguish biological variability from stereochemical effects .

Q. What computational methods predict electronic properties and reactivity?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to compute HOMO-LUMO gaps, electrophilicity, and Mulliken charges. These predict nucleophilic/electrophilic sites for functionalization .

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to design derivatives with enhanced target binding (e.g., GPR40 agonists) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.